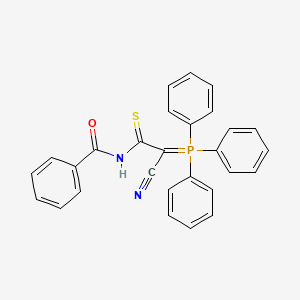

N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide

Description

N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is a specialized benzamide derivative featuring a cyano group and a triphenylphosphoranylidene moiety. This compound is synthesized via the aza-Wittig reaction, where it acts as a key intermediate (i) formed through nucleophilic addition of aryl phosphine to phenacyl azide, followed by nitrogen expulsion .

Properties

CAS No. |

155786-93-9 |

|---|---|

Molecular Formula |

C28H21N2OPS |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]benzamide |

InChI |

InChI=1S/C28H21N2OPS/c29-21-26(28(33)30-27(31)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,(H,30,31,33) |

InChI Key |

NGQLNYJGSCPBQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide typically involves the reaction of triphenylphosphine with a suitable cyano compound under controlled conditions. One common method includes the reaction of triphenylphosphine with 2-cyanoethanethioyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triphenylphosphoranylidene moiety can stabilize reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Differences

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a hydroxyl group and a 1,1-dimethylethyl substituent, forming an N,O-bidentate directing group.

- Applications : Used in metal-catalyzed C–H bond functionalization due to its ability to coordinate with transition metals .

- Comparison: Unlike the target compound, this derivative lacks the electron-withdrawing cyano and bulky phosphoranylidene groups. Its reactivity is tailored for catalytic processes rather than serving as a Wittig-like intermediate.

N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB)

- Structure : Features chloro, trifluoromethyl, and ethoxy substituents.

- Applications: Exhibits histone acetyltransferase (HAT) modulation, with cell-permeable properties comparable to garcinol in anticancer assays .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Structure : Incorporates a thiadiazole ring and piperidine-thioether chain.

- Applications : Tested for acetylcholinesterase inhibition and antimicrobial activity .

- Comparison : The target compound’s lack of heterocyclic thiadiazole or sulfur-linked groups suggests divergent reactivity, favoring synthetic utility over bioactivity.

Molecular and Physicochemical Properties

Biological Activity

N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a cyano group, a phosphoranylidene moiety, and a thioamide functional group, contributing to its stability and reactivity. The presence of the triphenylphosphoranylidene group enhances its electronic properties, making it a candidate for various biological interactions.

Chemical Formula: CHNOSP

Molecular Weight: 462.54 g/mol

Canonical SMILES: CC1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects in cellular systems.

- Cell Viability Protection: Research suggests that it can protect pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction, similar to other benzamide derivatives known for their cytoprotective properties .

The synthesis of this compound typically involves several steps, including the formation of the phosphoranylidene intermediate followed by reaction with thioamide and cyanoacetate derivatives. The detailed synthetic route may vary based on laboratory conditions.

The biological activity is hypothesized to arise from:

- Electrophilic Properties: The cyano and phosphoranylidene groups may interact with nucleophiles in biological systems.

- Binding Affinity: Interaction studies indicate that the compound may exhibit significant binding affinity with specific biological targets, potentially influencing signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzamide | Simple amide structure | Commonly used in pharmaceuticals |

| Thioacetamide | Contains thioamide functionality | Known for its use in organic synthesis |

| Triphenylphosphine | Phosphorus-containing compound | Strong nucleophile, used in various reactions |

| 2-Cyanothiophenol | Contains both cyano and thiol groups | Exhibits distinct reactivity patterns |

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzamide derivatives:

- β-cell Protective Activity : A study identified compounds with β-cell protective activity against ER stress. For example, a derivative exhibited maximal activity at 100% with an EC value of 0.1 ± 0.01 µM, highlighting the potential for developing novel diabetes treatments .

- Antioxidant Studies : Research on related compounds has demonstrated significant antioxidant properties, suggesting that this compound may also possess similar protective effects against oxidative stress in various cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.